Cetirizine

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

solubility

In water, 6.96X10+4 mg/L at 25 °C (est)

Synonyms

Canonical SMILES

Cetirizine is a second-generation antihistamine primarily used to alleviate symptoms associated with allergic conditions, such as allergic rhinitis (hay fever), chronic urticaria (hives), and atopic dermatitis. It is a carboxylic acid metabolite of hydroxyzine, characterized by its selective inhibition of peripheral histamine H1 receptors, which are crucial in mediating allergic responses. Cetirizine is known for its rapid absorption and effectiveness in reducing symptoms like sneezing, itching, and runny nose without significant sedation, making it a preferred choice over first-generation antihistamines .

Cetirizine works by competitively binding to histamine H1 receptors (H1R) on various cells, including immune cells involved in allergic reactions. Histamine binding to H1R triggers allergy symptoms like runny nose, itching, and sneezing. By occupying these receptors, cetirizine prevents histamine from exerting its effects, thereby alleviating allergy symptoms.

- Toxicity: Cetirizine has low acute toxicity.

- Flammability: Not flammable.

- Reactivity: No significant reactivity hazards reported.

Established Applications

- Allergic Rhinitis: Numerous studies have established cetirizine as a safe and effective treatment for allergic rhinitis, both seasonal and perennial []. It effectively relieves symptoms like sneezing, rhinorrhea (runny nose), and watery eyes [].

- Chronic Urticaria: Research demonstrates the effectiveness of cetirizine in managing chronic urticaria (hives) by reducing their severity and associated itching [].

- Atopic Dermatitis: Research suggests cetirizine might play a role in preventing the development of asthma in children with atopic dermatitis (eczema) sensitive to certain allergens []. However, further investigation is needed to confirm this potential benefit.

Unconventional Applications

- Asthma: While not approved for this use, some studies suggest cetirizine might offer some symptom improvement in mild to moderate asthma, particularly when co-existing with allergic rhinitis []. However, larger-scale studies are needed to confirm this potential benefit.

- Other Allergic Conditions: Research is ongoing to explore the potential benefits of cetirizine in managing other allergic conditions, such as allergic conjunctivitis, though more evidence is needed before definitive conclusions can be drawn.

Cetirizine undergoes minimal metabolism, primarily through oxidative O-dealkylation to form a metabolite with negligible antihistaminic activity. The drug is not significantly metabolized by the cytochrome P450 enzyme system, which reduces the likelihood of drug interactions. Approximately 70-85% of an orally administered dose is excreted unchanged in urine, indicating its low metabolic profile .

Cetirizine exhibits strong selectivity for the H1 receptor, with a Ki value of approximately 6 nM, demonstrating over 20,000-fold selectivity compared to other receptors. This specificity contributes to its efficacy in treating allergic reactions while minimizing side effects like sedation typical of first-generation antihistamines. Cetirizine also possesses anti-inflammatory properties, effectively reducing the migration of inflammatory cells such as eosinophils and neutrophils to sites of allergic reactions .

The synthesis of cetirizine involves several key steps:

- Alkylation: The starting material, 1-(4-chlorophenylmethyl)-piperazine, is alkylated with methyl (2-chloroethoxy)-acetate in the presence of sodium carbonate and xylene solvent to yield an Sn2 substitution product.

- Saponification: The acetate ester undergoes saponification by refluxing with potassium hydroxide in absolute ethanol.

- Hydrolysis: The resulting potassium salt intermediate is then hydrolyzed with aqueous hydrochloric acid and extracted to yield cetirizine .

Cetirizine is widely used in clinical practice for:

- Treating seasonal and perennial allergic rhinitis.

- Managing chronic urticaria and other allergic skin conditions.

- Providing relief from symptoms associated with insect bites and allergic conjunctivitis.

- Improving asthma symptoms in patients with concurrent allergic rhinitis .

Cetirizine belongs to the diphenylmethylpiperazine class of antihistamines. Below are some similar compounds along with their unique characteristics:

| Compound | Unique Features |

|---|---|

| Hydroxyzine | First-generation antihistamine; more sedating effects. |

| Levocetirizine | Active L-enantiomer of cetirizine; improved potency and reduced side effects. |

| Diphenhydramine | First-generation; significant sedation and anticholinergic effects. |

| Fexofenadine | Second-generation; less sedating but may have increased cardiovascular effects compared to cetirizine. |

| Desloratadine | Active metabolite of loratadine; longer duration but similar efficacy profile to cetirizine. |

Cetirizine's unique profile lies in its high selectivity for peripheral H1 receptors and minimal central nervous system penetration, resulting in fewer sedative effects compared to many first-generation antihistamines . This makes it particularly suitable for individuals who require relief from allergies without the impairment associated with older antihistamines.

IUPAC Nomenclature and Molecular Formula

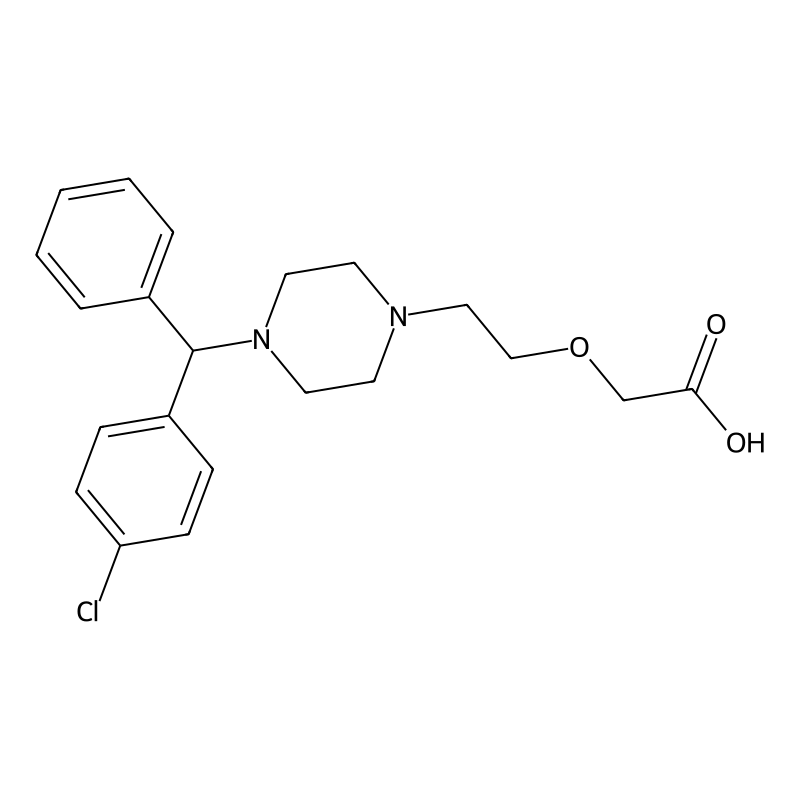

Cetirizine’s systematic IUPAC name is 2-[2-(4-[(4-chlorophenyl)(phenyl)methyl]piperazin-1-yl)ethoxy]acetic acid. Its molecular formula is C$${21}$$H$${25}$$ClN$$2$$O$$3$$, with a molecular weight of 388.89 g/mol. The structure comprises a piperazine ring linked to a diphenylmethyl group and an ethoxyacetic acid side chain (Figure 1).

Table 1: Key Chemical Properties of Cetirizine

| Property | Value |

|---|---|

| CAS Number | 83881-51-0 |

| Solubility | 0.0658 mg/mL (water) |

| logP (Partition Coefficient) | 2.98 |

| pKa | 3.58 (acidic), 7.74 (basic) |

| Protein Binding | 93–96% |

Structural and Stereochemical Features

Cetirizine exists as a racemic mixture of levocetirizine (active R-enantiomer) and dextrocetirizine (inactive S-enantiomer). The levorotatory form exhibits 30-fold higher H1 receptor affinity (K$$_i$$ = 3 nM) compared to the dextrorotatory enantiomer. X-ray crystallography reveals planar geometry at the diphenylmethyl moiety, facilitating optimal receptor interaction.

Key Synthetic Routes for Cetirizine Dihydrochloride

Cetirizine dihydrochloride, chemically known as 2-{2-[4-[(4-chlorophenyl)phenylmethyl]-1-piperazinyl]ethoxy}acetic acid dihydrochloride, can be synthesized through multiple distinct synthetic pathways [1] [2]. The compound has a molecular formula of C21H26Cl2N2O3 with a molecular weight of 425.35 [1]. Seven major synthetic routes have been evaluated for industrial production, each utilizing different starting materials and reaction mechanisms [2].

The primary synthetic approaches include pathways starting from 2-(2-chloroethoxy)acetic acid, 4-chlorobenzophenone, 1-[(4-chlorophenyl)(phenyl)-methyl]piperazine with various reagents, and hydroxyzine as a precursor [2]. Each route demonstrates varying degrees of efficiency, selectivity, and environmental impact, with yields ranging from 50% to 90% depending on the specific methodology employed [2] [3].

Benzophenone Derivative Intermediate Pathways

The benzophenone derivative pathway represents one of the most significant synthetic routes for cetirizine dihydrochloride production [2] [7]. This route utilizes 4-chlorobenzophenone as a key starting material, which serves as an intermediate in the manufacturing of active pharmaceutical ingredients [7].

The mechanism involves the reduction of 4-chlorobenzophenone to form the corresponding benzhydryl alcohol intermediate [13]. The catalytic enantioselective synthesis employs highly stereospecific chiral oxazaborolidine reduction, achieving the first enantioselective synthesis of cetirizine hydrochloride [13]. The process includes lithiation of benzene chromium tricarbonyl with n-butyllithium in the presence of tetramethylethylenediamine in tetrahydrofuran at -78°C, followed by treatment with copper bromide dimethyl sulfide complex and subsequent addition of 4-chlorobenzoyl chloride [13].

The reduction step utilizes catecholborane in toluene at -78°C, yielding the desired ketone intermediate in 78% yield [13]. The overall synthetic process achieves 53% overall yield from readily available starting materials through a five-step sequence [13]. The benzhydryl derivative pathway demonstrates excellent stereochemical control, with the chromium tricarbonyl group serving as an effective stereocontroller in displacement reactions at the benzylic carbon [13].

| Reaction Step | Reagent | Temperature | Yield |

|---|---|---|---|

| Lithiation | n-butyllithium/tetramethylethylenediamine | -78°C | - |

| Ketone Formation | 4-chlorobenzoyl chloride | -78°C to room temperature | 78% |

| Reduction | Catecholborane | -78°C | - |

| Overall Process | Multiple steps | Various | 53% |

Piperazine Alkylation Strategies

Piperazine alkylation represents a fundamental strategy in cetirizine synthesis, involving the formation of the crucial benzhydryl piperazine intermediate [10] [11] [12]. The process begins with 1-(4-chlorophenylmethyl)-piperazine, which undergoes alkylation with methyl (2-chloroethoxy)-acetate in the presence of sodium carbonate and xylene solvent [10].

The alkylation reaction proceeds through a nucleophilic substitution mechanism, producing the substitution product in 28% yield [10]. The synthesis of 1-[(4-chlorophenyl)phenylmethyl]piperazine involves treating 4-chlorobenzhydryl chloride with piperazine under specific conditions [12]. The preparation utilizes dimethylformamide, potassium iodide, and piperazine mixed with toluene, heated to 80°C [12].

The reaction mechanism involves the displacement of chloride by piperazine nitrogen, followed by refluxing at 80°C for 12 hours [12]. The crude product undergoes purification through aqueous washing and neutralization with sodium hydroxide solution [12]. The final yield reaches 92% with a melting point of 63-65°C [12].

Saponification of the acetate ester proceeds by refluxing with potassium hydroxide in absolute ethanol, affording a 56% yield of the potassium salt intermediate [10]. Subsequent hydrolysis with aqueous hydrochloric acid and extraction provides an 81% yield of the carboxylic acid product [10]. The piperazine alkylation strategy demonstrates high efficiency in constructing the essential structural framework of cetirizine.

| Alkylation Parameter | Condition | Result |

|---|---|---|

| Temperature | 80°C | Optimal reaction rate |

| Reaction Time | 12 hours | Complete conversion |

| Solvent System | Toluene/dimethylformamide | 92% yield |

| Catalyst | Potassium iodide | Enhanced reactivity |

Process Optimization and Yield Improvement Methodologies

Process optimization in cetirizine dihydrochloride manufacturing focuses on maximizing yield while maintaining product purity and minimizing reaction time [19] [21] [33]. Industrial synthesis achieves yields of 80% and more of cetirizine dihydrochloride relative to the initially employed ethanolic precursor [33]. The conversion process proceeds reliably within reaction times not exceeding 24 hours, preferably 20 hours [33].

The optimization methodology involves controlling critical process parameters including temperature, pH, reaction time, and solvent selection [19] [21]. The reaction of ethanolic precursor in dimethylformamide with sodium monochloroacetate demonstrates efficient conversion with yields exceeding 85% [19]. Temperature control between 25-35°C for 12 hours ensures complete reaction as monitored by thin-layer chromatography [19].

Advanced manufacturing procedures utilize new intermediates such as 2-(2-{4-[(4-chlorophenyl)(phenyl)methyl]piperazin-1-yl}ethoxy)-N,N-dimethylacetamide dihydrochloride [21]. This approach employs O-alkylation of 2-{4-[(4-chlorophenyl)(phenyl)methyl]piperazin-1-yl}ethanol with 2-chloro-N,N-dimethylacetamide, followed by hydrolysis and subsequent salification [21].

The optimized process demonstrates several advantages including reduced production costs, minimized secondary substitution reactions, and decreased energy consumption [19]. Reaction monitoring through high-performance liquid chromatography ensures consistent product quality throughout the manufacturing process [6]. The implementation of statistical process control enables real-time adjustment of critical parameters to maintain optimal yield and purity specifications.

| Process Parameter | Optimized Range | Impact on Yield |

|---|---|---|

| Reaction Temperature | 25-35°C | Maximizes conversion |

| Reaction Time | 12-20 hours | Complete substrate consumption |

| pH Control | 4.0-9.5 | Minimizes side reactions |

| Solvent Ratio | Optimized for each step | Enhanced product recovery |

Green Chemistry Approaches in Industrial Synthesis

Green chemistry principles in cetirizine synthesis emphasize environmental sustainability, waste reduction, and energy efficiency [18] [22]. The development of environmentally friendly production methods addresses growing concerns about pharmaceutical manufacturing's environmental impact [2]. Sustainable synthesis approaches focus on reducing hazardous reagents, minimizing solvent usage, and implementing recyclable catalytic systems.

One significant green chemistry advancement involves the preparation of cetirizine using zinc-layered hydroxide as a host material in controlled-release formulations [22]. The synthesis utilizes zinc oxide as starting material, with cetirizine solution prepared in aqueous medium [22]. The process involves adding cetirizine solution dropwise to zinc oxide suspension with vigorous stirring, followed by sodium hydroxide addition to achieve pH 7.9 [22]. The resulting slurry undergoes aging at 70°C for 18 hours, followed by centrifugation, washing with deionized water, and drying at 60°C [22].

Alternative green approaches focus on solvent selection and waste minimization [18]. The replacement of traditional organic solvents with more environmentally benign alternatives reduces the environmental footprint of cetirizine production [18]. Water-based reaction systems and supercritical fluid technologies represent emerging green chemistry applications in pharmaceutical synthesis.

Catalytic oxidation methods utilizing palladium-metal on carbon catalysts demonstrate environmental advantages in converting hydroxyzine to cetirizine [2]. The process achieves 95-99% substrate conversion with 90-98% product selectivity using oxygen in mixed organic-water solvent systems at pH 9-14 [2]. The catalyst recovery and solvent recycling capabilities enhance the overall sustainability of the manufacturing process.

Energy-efficient reaction conditions and process intensification technologies contribute to reduced carbon footprint in industrial cetirizine production [18]. The implementation of continuous flow chemistry and microreactor technology enables precise control of reaction parameters while minimizing energy consumption and waste generation.

| Green Chemistry Principle | Implementation | Environmental Impact |

|---|---|---|

| Waste Reduction | Catalyst recycling | Minimized chemical waste |

| Energy Efficiency | Optimized reaction conditions | Reduced carbon footprint |

| Solvent Selection | Water-based systems | Lower environmental toxicity |

| Atom Economy | High-yielding reactions | Improved resource utilization |

Cetirizine exhibits remarkable polymorphic diversity in its various salt forms, with the dihydrochloride salt being the most extensively characterized [1] [2] [3]. The crystal structure of cetirizine dihydrochloride Form I has been definitively solved using synchrotron X-ray powder diffraction data and optimized through density functional theory techniques [1] [4]. This form crystallizes in the monoclinic space group P21/n with unit cell parameters of a = 24.1318 Å, b = 7.0761 Å, c = 13.5205 Å, and β = 97.9803° [1]. The structure exhibits a volume of 2286.38 ų with Z = 4, indicating four formula units per unit cell [1].

The crystal structure consists of interleaved double columns of cations and anions aligned along the short b-axis [1]. Hydrogen bonding plays a crucial role in the structural integrity, with each protonated nitrogen atom forming strong N-H···Cl hydrogen bonds to chloride anions [1]. The carboxylic acid group also participates in hydrogen bonding to chloride ions, resulting in ring formations with graph set R1,2(10) [1]. The X-ray powder diffraction pattern displays characteristic peaks at 2θ = 18.64°, 15.04°, 23.18°, and 20.84°, providing a distinctive fingerprint for identification [5] [4].

Levocetirizine dihydrochloride, the active enantiomer of cetirizine, crystallizes in a similar monoclinic system with space group P21/n [1] [4]. Despite being chiral, the compound adopts a centrosymmetric structure through disorder of the chiral carbon atom over two half-occupied positions [1]. This structural arrangement allows each cation site to accommodate molecules of the correct chirality while maintaining overall crystallographic symmetry [1]. The characteristic diffraction peak occurs at 2θ = 18.85°, slightly shifted from the racemic mixture [3].

Novel salt forms have been synthesized and characterized, including cetirizine calcium, cetirizine lithium, cetirizine oxalate, and cetirizine salicylate [6]. These alternative salt forms represent significant advances in cetirizine crystal engineering, though detailed structural characterizations remain limited in the literature [6]. The discovery of these polymorphic salts opens avenues for pharmaceutical optimization through modification of physicochemical properties such as solubility, stability, and bioavailability [6].

A crystalline cetirizine monohydrochloride form has also been reported, representing an intermediate between the free base and dihydrochloride salt [7]. This form may offer distinct advantages in terms of processing characteristics and stability profiles, though comprehensive structural data remains to be fully elucidated [7].

Hydrate versus Anhydrate Phase Behavior

The hydration behavior of cetirizine represents a critical aspect of its solid-state chemistry, significantly influencing stability, solubility, and processing characteristics [8] [9] [10]. Cetirizine can exist in both anhydrous and hydrated forms, with distinct thermodynamic and kinetic properties governing phase transitions between these states [8] [11].

Anhydrous cetirizine exhibits superior thermal stability, maintaining structural integrity up to approximately 220°C before thermal decomposition occurs [12] [13]. Thermogravimetric analysis reveals that the anhydrous form demonstrates higher lattice energy and crystal density compared to hydrated variants [8] [11]. The absence of water molecules in the crystal lattice results in stronger intermolecular interactions and enhanced mechanical properties, making the anhydrous form particularly suitable for solid dosage formulations requiring high compressibility [14] [15].

Hydrated forms of cetirizine display markedly different thermal profiles, with dehydration processes typically occurring between 90-100°C [8] [13]. Differential scanning calorimetry studies reveal broad endothermic peaks in this temperature range, corresponding to the loss of crystallization water [13]. The hydrated forms can accommodate varying amounts of water, ranging from 2.7 to 4.5 water molecules per cetirizine molecule, depending on crystallization conditions and environmental humidity [8].

The phase behavior between hydrate and anhydrate forms is governed by relative humidity and temperature conditions [10] [16]. At high relative humidity environments, the anhydrous form readily converts to hydrated states through water uptake from the atmosphere [15] [17]. This transformation can occur within hours under favorable conditions, emphasizing the importance of controlled storage environments for maintaining desired polymorphic forms [14] [17].

Solubility characteristics differ significantly between hydrated and anhydrous forms [9] [10]. Hydrated forms generally exhibit enhanced dissolution rates and improved bioavailability due to reduced lattice energy and increased molecular mobility [9]. The presence of water molecules in the crystal structure creates additional pathways for dissolution, facilitating faster drug release in physiological media [10].

Storage stability considerations favor anhydrous forms under controlled low-humidity conditions, while hydrated forms may be preferred in applications requiring rapid dissolution [14] [15] [17]. The moisture-dependent stability of hydrated forms necessitates careful packaging and storage protocols to prevent uncontrolled dehydration or further hydration [15] [17].

Cocrystal Engineering Strategies

Cocrystal engineering of cetirizine represents an advanced approach to modifying pharmaceutical properties through supramolecular design principles [5] [18] [19]. The formation of cocrystals with appropriate coformers offers opportunities to enhance solubility, stability, taste masking, and controlled release characteristics without altering the fundamental molecular structure of the active pharmaceutical ingredient [18] [20].

The most extensively studied cocrystal system involves cetirizine with β-cyclodextrin, forming inclusion complexes through ethanol kneading methodology [5] [20]. These inclusion complexes demonstrate successful taste masking properties while maintaining therapeutic efficacy [5]. X-ray powder diffraction analysis reveals significant reduction in crystallinity of cetirizine upon complexation, with characteristic drug peaks diminishing or disappearing entirely [5]. Differential scanning calorimetry studies show that the inclusion complex thermal profile closely resembles that of pure β-cyclodextrin, indicating successful encapsulation of cetirizine within the cyclodextrin cavity [5].

Zinc layered hydroxide represents another promising cocrystal engineering strategy, enabling controlled release formulations through intercalation mechanisms [21] [22] [23]. The cetirizine-zinc layered hydroxide nanocomposite exhibits a basal spacing of 33.9 Å, determined from multiple harmonic reflections in powder diffraction patterns [21]. This intercalated structure provides sustained drug release over extended periods, with 96% release achieved after 83 hours at physiological pH [21]. The intercalation process transforms cetirizine into its anionic form, as evidenced by the disappearance of characteristic carboxylic acid stretching vibrations at 1740 cm⁻¹ in infrared spectroscopy [21] [24].

Chitosan-based composite systems offer additional advantages for stability enhancement and processing optimization [22]. These multicomponent systems leverage the biocompatibility and mucoadhesive properties of chitosan while maintaining cetirizine's antihistaminic activity [22]. The formation of these composites can be achieved through various methods including physical mixing, solution blending, and co-precipitation techniques [22].

Theoretical cocrystal screening has identified potential coformers including salicylic acid and nicotinamide based on hydrogen bonding complementarity and molecular recognition patterns [18] [19]. These theoretical predictions suggest that carboxylic acid and amide functional groups could form stable hydrogen-bonded networks with cetirizine's carboxylate and piperazine moieties [18] [19]. While experimental validation remains pending, computational crystal structure prediction indicates favorable thermodynamic driving forces for cocrystal formation [18] [19].

The exploration of tartronic acid as a coformer represents an innovative approach targeting specific crystal growth inhibition mechanisms [25]. Although primarily investigated in the context of calcium oxalate crystallization, the structural similarities suggest potential applicability to cetirizine cocrystal engineering [25].

Advanced characterization techniques including powder X-ray diffraction, differential scanning calorimetry, thermogravimetric analysis, and Fourier-transform infrared spectroscopy are essential for comprehensive evaluation of cocrystal formation and stability [5] [21] [23] [24]. These analytical methods provide complementary information regarding structural changes, thermal behavior, and intermolecular interactions governing cocrystal properties [12] [26] [23].

Purity

Quantity

Physical Description

Color/Form

XLogP3

Hydrogen Bond Acceptor Count

Hydrogen Bond Donor Count

Exact Mass

Monoisotopic Mass

Boiling Point

Heavy Atom Count

LogP

1.7 (LogP)

log Kow = 1.70

Melting Point

110-115 °C

112.5 °C

UNII

Related CAS

GHS Hazard Statements

H302 (100%): Harmful if swallowed [Warning Acute toxicity, oral];

Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Drug Indication

FDA Label

Livertox Summary

Drug Classes

Therapeutic Uses

Cetirizine is used for self-medication to provide symptomatic relief of pruritus associated with chronic idiopathic urticaria (e.g., hives). /Included in US product label/

MEDICATION (VET): The efficacy of antihistamines for the treatment of pruritus is highly variable. The most commonly used antihistamines include ... cetirizine hydrochloride ... . /Cetirizine hydrochloride/

Pharmacology

Cetirizine is a metabolite of hydroxyzine and a selective peripheral histamine H1-receptor antagonist. It is used for symptomatic treatment of seasonal and perennial allergic rhinitis and for chronic urticaria. (NCI)

Cetirizine Hydrochloride is a synthetic phenylmethyl-piperazinyl derivative, antihistaminic Cetirizine is a metabolite of hydroxyzine and a selective peripheral histamine H1-receptor antagonist. It is used for symptomatic treatment of seasonal and perennial allergic rhinitis and for chronic urticaria. (NCI04)

MeSH Pharmacological Classification

ATC Code

R06 - Antihistamines for systemic use

R06A - Antihistamines for systemic use

R06AE - Piperazine derivatives

R06AE07 - Cetirizine

Mechanism of Action

Cetirizine, a human metabolite of hydroxyzine, is an antihistamine; its principal effects are mediated via selective inhibition of peripheral H1 receptors. The antihistaminic activity of cetirizine has been clearly documented in a variety of animal and human models. In vivo and ex vivo animal models have shown negligible anticholinergic and antiserotonergic activity. In clinical studies, however, dry mouth was more common with cetirizine than with placebo. In vitro receptor binding studies have shown no measurable affinity for other than H1 receptors. Autoradiographic studies with radiolabeled cetirizine in the rat have shown negligible penetration into the brain. Ex vivo experiments in the mouse have shown that systemically administered cetirizine does not significantly occupy cerebral H1 receptors.

KEGG Target based Classification of Drugs

Rhodopsin family

Histamine

HRH1 [HSA:3269] [KO:K04149]

Vapor Pressure

Pictograms

Irritant

Other CAS

Absorption Distribution and Excretion

Mainly eliminated in the urine,. Between 70 – 85% of an orally administered dose can be found in the urine and 10 – 13% in the feces.

Apparent volume of distribution: 0.44 +/- 0.19 L/kg.

Apparent total body clearance: approximately 53 mL/min. Cetirizine is mainly eliminated by the kidneys,. Dose adjustment is required for patients with moderate to severe renal impairment and in patients on hemodialysis.

A mass balance study in 6 healthy male volunteers indicated that 70% of the administered radioactivity was recovered in the urine and 10% in the feces. Approximately 50% of the radioactivity was identified in the urine as unchanged drug. Most of the rapid increase in peak plasma radioactivity was associated with parent drug, suggesting a low degree of first-pass metabolism. Cetirizine is metabolized to a limited extent by oxidative O-dealkylation to a metabolite with negligible antihistaminic activity. The enzyme or enzymes responsible for this metabolism have not been identified.

The mean plasma protein binding of cetirizine is 93%, independent of concentration in the range of 25-1000 ng/mL, which includes the therapeutic plasma levels observed.

Cetirizine was rapidly absorbed with a time to maximum concentration (Tmax) of approximately 1 hour following oral administration of tablets, chewable tablets or syrup in adults. Comparable bioavailability was found between the tablet and syrup dosage forms. Comparable bioavailability was also found between the Zyrtec tablet and the Zyrtec chewable tablet taken with or without water. When healthy volunteers were administered multiple doses of cetirizine (10 mg tablets once daily for 10 days), a mean peak plasma concentration (Cmax) of 311 ng/mL was observed. No accumulation was observed. Cetirizine pharmacokinetics were linear for oral doses ranging from 5 to 60 mg. Food had no effect on the extent of exposure (AUC) of the cetirizine tablet or chewable tablet, but Tmax was delayed by 1.7 hours and 2.8 hours respectively, and Cmax was decreased by 23% and 37%, respectively in the presence of food.

When pediatric patients aged 7 to 12 years received a single, 5-mg oral cetirizine capsule, the mean Cmax was 275 ng/mL. Based on cross-study comparisons, the weight-normalized, apparent total body clearance was 33% greater and the elimination half-life was 33% shorter in this pediatric population than in adults. In pediatric patients aged 2 to 5 years who received 5 mg of cetirizine, the mean Cmax was 660 ng/mL. Based on cross-study comparisons, the weight-normalized apparent total body clearance was 81 to 111% greater and the elimination half-life was 33 to 41% shorter in this pediatric population than in adults. In pediatric patients aged 6 to 23 months who received a single dose of 0.25 mg/kg cetirizine oral solution (mean dose 2.3 mg), the mean Cmax was 390 ng/mL. Based on cross-study comparisons, the weight-normalized, apparent total body clearance was 304% greater and the elimination half-life was 63% shorter in this pediatric population compared to adults. The average AUC(0-t) in children 6 months to <2 years of age receiving the maximum dose of cetirizine solution (2.5 mg twice a day) is expected to be two-fold higher than that observed in adults receiving a dose of 10 mg cetirizine tablets once a day.

For more Absorption, Distribution and Excretion (Complete) data for Cetirizine (7 total), please visit the HSDB record page.

Metabolism Metabolites

A mass balance study in 6 healthy male volunteers indicated that 70% of the administered radioactivity was recovered in the urine and 10% in the feces. Approximately 50% of the radioactivity was identified in the urine as unchanged drug. Most of the rapid increase in peak plasma radioactivity was associated with parent drug, suggesting a low degree of first-pass metabolism. Cetirizine is metabolized to a limited extent by oxidative O-dealkylation to a metabolite with negligible antihistaminic activity. The enzyme or enzymes responsible for this metabolism have not been identified.

Pharmacokinetic parameters of hydroxyzine and its active metabolite cetirizine were determined after oral and intravenous administration of 2 mg kg(-1) of hydroxyzine to six healthy dogs. Plasma drug levels were determined with high-pressure liquid chromatography. Pharmacodynamic studies evaluated the suppressive effect on histamine and anticanine IgE-mediated cutaneous wheal formation. Pharmacokinetic and pharmacodynamic correlations were determined with computer modelling. The mean systemic availability of oral hydroxyzine was 72%. Hydroxyzine was rapidly converted to cetirizine regardless of the route of administration. The mean area-under-the-curve was eight and ten times higher for cetirizine than hydroxyzine after intravenous and oral dosing, respectively. After oral administration of hydroxyzine, the mean peak concentration of cetirizine was approximately 2.2 microg mL(-1) and that of hydroxyzine 0.16 ug mL(-1). The terminal half-life for cetirizine varied between 10 and 11 hr after intravenous and oral administration of hydroxyzine. A sigmoidal relationship was fit to the data comparing cetirizine plasma concentration to wheal suppression. Maximum inhibition (82% and 69% for histamine and anticanine IgE-mediated skin reactions, respectively) was observed during the first 8 hr, which correlated with a plasma concentration of cetirizine greater than 1.5 ug mL(-1). Pharmacological modelling suggested that increasing either hydroxyzine dosages or frequencies of administration would not result in histamine inhibition superior to that obtained with twice daily hydroxyzine at 2 mg kg(-1). In conclusion, there was rapid conversion of hydroxyzine to cetirizine. The reduction of wheal formation appeared almost entirely due to cetirizine. Pharmacodynamic modelling predicted that maximal antihistamine effect would occur with twice daily oral administration of hydroxyzine at 2 mg kg(-1).

Half Life: 8.3 hours

Associated Chemicals

Wikipedia

Polyglycolide

Drug Warnings

Fatigue or dizziness occurred in 5.9 or 2%, respectively, of patients 12 years of age and older receiving cetirizine, whereas these effects occurred in 2.6 or 1.2%, respectively, of patients receiving placebo. Headache was reported in more than 2% of patients 12 years of age and older receiving the drug; however, headache occurred more frequently in patients receiving placebo. In clinical trials in patients 6-11 years of age, headache occurred in 11, 14, or 12.3% of patients receiving 5-mg doses, 10-mg doses, or placebo, respectively. Abnormal coordination, ataxia, confusion, abnormal thinking, agitation, amnesia, anxiety, depersonalization, depression, emotional lability, euphoria, impaired concentration, insomnia, sleep disorders, nervousness, paroniria, dysphonia, asthenia, malaise, pain, hyperesthesia, hypoesthesia, hyperkinesia, hypertonia, migraine headache, myelitis, paralysis, paresthesia, ptosis, syncope, tremor, twitching, and vertigo have been reported in less than 2% of patients 12 years of age and older and children 6-11 years of age receiving cetirizine hydrochloride; however, a causal relationship to the drug has not been established. Aggressive reaction, seizures, hallucinations, suicidal ideation, and suicide have been reported rarely during postmarketing surveillance.

The most frequent adverse effect in patients 12 years of age and older reported during cetirizine therapy is somnolence, occurring in 11, 14, or 6% of patients receiving 5-mg doses, 10-mg doses, or placebo, respectively. Overall, somnolence has been reported in 13.7 or 6.3% of patients receiving cetirizine or placebo, respectively. In addition, in clinical trials in patients 6-11 years of age, somnolence occurred in 1.9, 4.2, or 1.3% of patients receiving 5-mg doses, 10-mg doses, or placebo, respectively. Discontinuance of therapy because of somnolence has been reported in 1 or 0.6% of patients receiving cetirizine or placebo, respectively.1 3 In patients 6-24 months of age, somnolence occurred with essentially the same frequency in those who received cetirizine versus placebo.

Adverse effects reported in 1% or more of patients 12 years of age and older with seasonal allergic rhinitis who received extended-release tablets of cetirizine hydrochloride in fixed combination with pseudoephedrine hydrochloride (Zyrtec-D) included insomnia, dry mouth, fatigue, somnolence, pharyngitis, epistaxis, accidental injury, dizziness, and sinusitis.

For more Drug Warnings (Complete) data for Cetirizine (31 total), please visit the HSDB record page.

Biological Half Life

The mean elimination half-life in 146 healthy volunteers across multiple pharmacokinetic studies was 8.3 hours ... .

The pharmacokinetics of the second generation H1-receptor antagonist cetirizine were studied in 15 infants and toddlers (mean +/- SD age, 12.3 +/- 5.4 months) who were treated with a single 0.25 mg/kg dose of cetirizine solution. ... The elimination half-life was 3.1 +/- 1.8 hours ...

Use Classification

Pharmaceuticals -> Antihistamines

Pharmaceuticals

Methods of Manufacturing

Preparation: E. Baltes et al., EP 58146; eidem, US 4525358 (1982, 1985 both to UCB)

Clinical Laboratory Methods

Analyte: ceterizine; matrix: urine; procedure: high performance liquid chromatography with ultraviolet detection at 230 nm; limit of detection: 20 ng/mL

Storage Conditions

Interactions

The case of an 88-yr-old man who developed an increase in anticoagulant activity while taking cetirizine and acenocoumarol together is reported. The patient had been treated for 1 yr with acenocoumarol 1 mg daily for deep vein thrombosis. Three laboratory tests performed during the last 8 wk before hospitalization revealed prothrombin values of 58, 59, and 59% with an international normalized ratio (INR) of 1.5. After an accidental fall, the patient presented to the emergency department with epistaxis, which was severe and did not stop with the usual therapy. Laboratory tests revealed serum total protein 7.5 g/dL, serum creatinine 1.4 mg/dL, and platelet count 564x103/cu mm; the prothrombin was less than 10% with an INR of more than 14. Three days before admission, oral cetirizine 10 mg daily was prescribed for allergic rhinitis. On admission, cetirizine was stopped and the patient received factor IX complex. After the treatment the prothrombin increased to 100%. The patient was discharged 1 wk later with an INR of 1.42.

The pharmacokinetics of the histamine H(1)-antagonist cetirizine and the effects of pretreatment with the antiparasitic macrocyclic lactone ivermectin on the pharmacokinetics of cetirizine were studied in horses. After oral administration of cetirizine at 0.2 mg/kg bw, the mean terminal half-life was 3.4 hr (range 2.9-3.7 hr) and the maximal plasma concentration 132 ng/mL (101-196 ng/mL). The time to reach maximal plasma concentration was 0.7 hr (0.5-0.8 hr). Ivermectin (0.2 mg/kg bw) given orally 1.5 hr before cetirizine did not affect its pharmacokinetics. However, ivermectin pretreatment 12 hr before cetirizine increased the area under the plasma concentration-time curve by 60%. The maximal plasma concentration, terminal half-life and mean residence time also increased significantly following the 12 hr pretreatment. Ivermectin is an inhibitor of P-glycoprotein, which is a major drug efflux transporter in cellular membranes at various sites. The elevated plasma levels of cetirizine following the pretreatment with ivermectin may mainly be due to decreased renal secretion, related to inhibition of the P-glycoprotein in the proximal tubular cells of the kidney. ...

Dates

Zhang L, Cheng L, Hong J: The clinical use of cetirizine in the treatment of allergic rhinitis. Pharmacology. 2013;92(1-2):14-25. doi: 10.1159/000351843. Epub 2013 Jul 18. [PMID:23867423]

Wheatley LM, Togias A: Clinical practice. Allergic rhinitis. N Engl J Med. 2015 Jan 29;372(5):456-63. doi: 10.1056/NEJMcp1412282. [PMID:25629743]

Church MK, Church DS: Pharmacology of antihistamines. Indian J Dermatol. 2013 May;58(3):219-24. doi: 10.4103/0019-5154.110832. [PMID:23723474]

Spicak V, Dab I, Hulhoven R, Desager JP, Klanova M, de Longueville M, Harvengt C: Pharmacokinetics and pharmacodynamics of cetirizine in infants and toddlers. Clin Pharmacol Ther. 1997 Mar;61(3):325-30. doi: 10.1016/S0009-9236(97)90165-X. [PMID:9084458]

Compounds from A. Jongejan et al. Linking agonist binding to histamine H1 receptor activation. Nature Chemical Biology, 2005. doi: 10.1038/nchembio714. http://www.nature.com/naturechemicalbiology